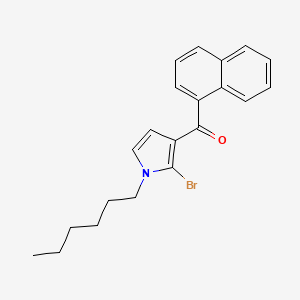

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

CAS No.:

Cat. No.: VC18009941

Molecular Formula: C21H22BrNO

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22BrNO |

|---|---|

| Molecular Weight | 384.3 g/mol |

| IUPAC Name | (2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |

| Standard InChI Key | MSEDZAHNPZGMBW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrole ring substituted at three positions:

-

Position 1: A hexyl chain () attached to the nitrogen atom.

-

Position 2: A bromine atom, enabling nucleophilic substitution reactions.

-

Position 3: A 1-naphthoyl group (), contributing aromaticity and steric bulk.

The InChI key MSEDZAHNPZGMBW-UHFFFAOYSA-N and SMILES string CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 encode this architecture, confirming the regiochemistry of substituents .

Physical Characteristics

The pale yellow color arises from extended conjugation between the pyrrole and naphthoyl groups. Solubility in aprotic solvents aligns with its nonpolar substituents, facilitating use in organic reactions .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic protocols are unavailable in public sources, the structure suggests a multi-step route:

-

Pyrrole Core Formation: Likely via Paal-Knorr condensation of hexylamine with a diketone precursor.

-

Bromination: Electrophilic substitution using bromosuccinimide (NBS) or under controlled conditions to avoid over-bromination.

-

Naphthoylation: Friedel-Crafts acylation or nucleophilic acyl substitution with 1-naphthoyl chloride.

Industrial-scale production would optimize these steps for yield and purity, potentially employing flow chemistry .

Reactivity Profile

The bromine atom at position 2 is primed for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups. The naphthoyl carbonyl may undergo:

-

Reduction: To a hydroxymethyl group using .

-

Nucleophilic Attack: By Grignard reagents or enolates.

Notably, the hexyl chain enhances lipid solubility, potentially aiding membrane permeability in biological assays .

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 1-Hexyl-3-(1-naphthoyl)pyrrole | Lacks bromine at position 2 | Reduced cross-coupling utility |

| 1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole | Chlorine instead of bromine | Slower substitution kinetics |

| 1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole | Naphthoyl at position 2 | Altered steric/electronic effects |

The bromine atom’s polarizability enhances its leaving-group ability compared to chlorine, favoring nucleophilic aromatic substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume